molecular formula C14H16O B13052615 (((1-Ethynylcyclobutyl)methoxy)methyl)benzene

(((1-Ethynylcyclobutyl)methoxy)methyl)benzene

Katalognummer: B13052615
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: MGQFKEIWFKCTOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and an ethynylcyclobutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure conditions to facilitate the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(((1-Ethynylcyclobutyl)methoxy)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring can interact with electrophiles to form intermediates that lead to substituted products . The specific pathways and molecular targets depend on the nature of the reactions and the functional groups involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclobutyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

(1-ethynylcyclobutyl)methoxymethylbenzene

InChI

InChI=1S/C14H16O/c1-2-14(9-6-10-14)12-15-11-13-7-4-3-5-8-13/h1,3-5,7-8H,6,9-12H2

InChI-Schlüssel

MGQFKEIWFKCTOI-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(CCC1)COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.